3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a heterocyclic compound that features a benzotriazine ring system with a nitrophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of 3-nitrobenzylamine with a suitable precursor that forms the benzotriazine ring. One common method includes the cyclization of 3-nitrobenzylamine with hydrazine derivatives under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine.
Substitution: Various substituted benzotriazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrophenol: A simpler compound with a nitro group on a phenol ring, used in various chemical syntheses.
3-Nitrophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness
3-(3-Nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine is unique due to its benzotriazine ring system, which imparts distinct electronic and steric properties compared to simpler nitrophenyl compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
84831-90-3 |
---|---|
Molekularformel |
C13H12N4O2 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
3-(3-nitrophenyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine |
InChI |
InChI=1S/C13H12N4O2/c18-17(19)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-16-13/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
JTCRGZXURWGENX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)N=C(N=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.